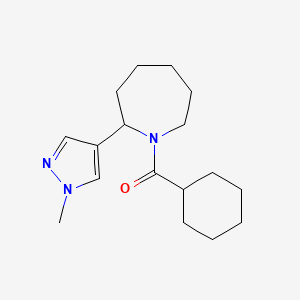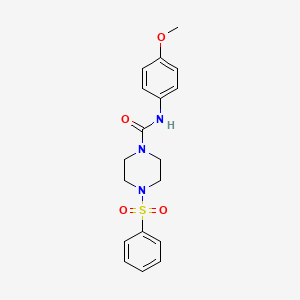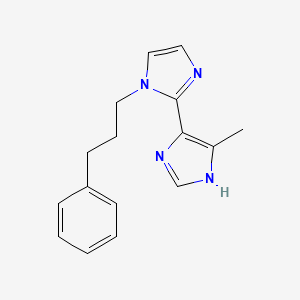
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide (known as SMCC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of SMCC is based on its ability to form covalent bonds with amino groups on proteins and other molecules. This covalent bond formation results in the crosslinking or conjugation of these molecules, altering their function or allowing for their targeted delivery.
Biochemical and Physiological Effects:
SMCC has been shown to have a range of biochemical and physiological effects, including:
1. Increased protein stability: SMCC crosslinking can increase the stability of proteins, making them more resistant to denaturation and degradation.
2. Altered protein function: SMCC crosslinking can alter the function of proteins, allowing for the study of protein-protein interactions or the creation of new protein complexes.
3. Targeted drug delivery: SMCC conjugation can allow for the targeted delivery of drugs to specific cells or tissues, reducing off-target effects and increasing efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using SMCC in laboratory experiments include:
1. Versatility: SMCC can be used in a variety of applications, including protein crosslinking, antibody conjugation, and drug delivery.
2. Ease of use: SMCC is relatively easy to use and can be incorporated into standard laboratory protocols.
3. High yield: SMCC synthesis typically yields a high purity product.
The limitations of using SMCC in laboratory experiments include:
1. Specificity: SMCC crosslinking or conjugation may not be specific to a single molecule, potentially leading to off-target effects.
2. Toxicity: SMCC may be toxic to cells or organisms at high concentrations, limiting its use in certain applications.
3. Cost: SMCC synthesis and use can be expensive, particularly for large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on SMCC, including:
1. Development of new conjugation strategies: Further research could focus on developing new conjugation strategies that increase the specificity and efficiency of SMCC conjugation.
2. Investigation of SMCC toxicity: More research is needed to fully understand the toxicity of SMCC and its potential effects on cells and organisms.
3. Exploration of new applications: SMCC could potentially be used in a variety of other applications, such as the creation of new biomaterials or the development of new diagnostic tools.
In conclusion, N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide (SMCC) is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its versatility, ease of use, and high yield make it a valuable tool for a variety of laboratory experiments, including protein crosslinking, antibody conjugation, and drug delivery. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and toxicity, as well as to explore new applications and directions for future research.
Métodos De Síntesis
The synthesis of SMCC involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclohexanol to form the intermediate 2-hydroxycyclohexyl-2,5-dimethylbenzenesulfonamide. This intermediate is then treated with trimethylamine to yield the final product, SMCC.
Aplicaciones Científicas De Investigación
SMCC has been used in a variety of scientific research applications, including:
1. Protein crosslinking: SMCC has been shown to be an effective crosslinking agent for proteins, allowing for the study of protein-protein interactions.
2. Antibody conjugation: SMCC can be used to conjugate antibodies to other molecules, such as fluorescent dyes or enzymes, for use in immunoassays.
3. Drug delivery: SMCC can be used to attach drugs to targeting molecules, such as antibodies or peptides, for targeted drug delivery.
Propiedades
IUPAC Name |
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-8-9-12(2)15(10-11)20(18,19)16(3)13-6-4-5-7-14(13)17/h8-10,13-14,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSROCPFUOOVGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)
![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)

![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)